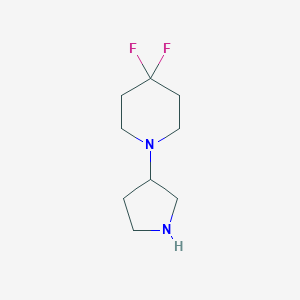![molecular formula C10H7F3O B13330905 Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-26-1](/img/structure/B13330905.png)
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-: is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a trifluoromethyl group and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Wittig-Horner Reaction: One common method for synthesizing Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves the Wittig-Horner reaction.
Carbon Monoxide and 2-Iodobenzotrifluoride: Another method involves the reaction of carbon monoxide with 2-iodobenzotrifluoride under specific conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various complex molecules .
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves its interaction with various molecular targets. It is believed to exert its activity by inhibiting mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts cellular respiration and energy production, leading to various biological effects.
相似化合物的比较
Benzaldehyde: The parent compound, lacking the trifluoromethyl and ethenyl groups.
2-(Trifluoromethyl)benzaldehyde: Similar structure but without the ethenyl group.
2-(Trifluoromethyl)styrene: Similar structure but with a styrene group instead of the aldehyde group.
Uniqueness: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both trifluoromethyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.
属性
CAS 编号 |
136476-26-1 |
|---|---|
分子式 |
C10H7F3O |
分子量 |
200.16 g/mol |
IUPAC 名称 |
2-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-5-3-2-4-8(9)6-14/h2-6H,1H2 |
InChI 键 |
SCHHJDUMTGSBBB-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


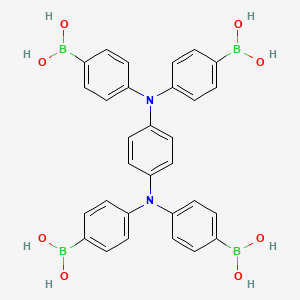
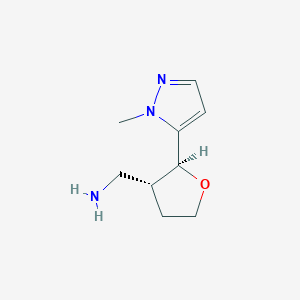
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
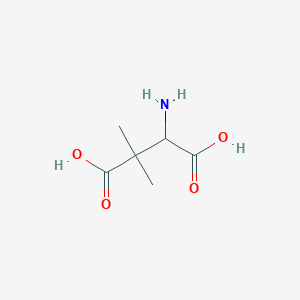
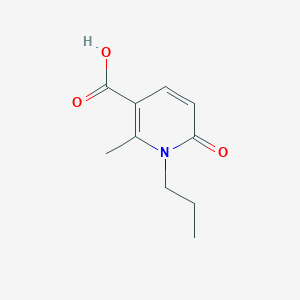
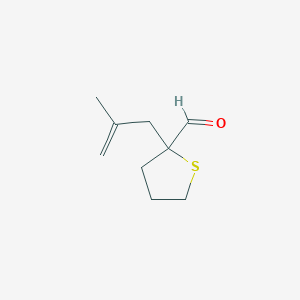
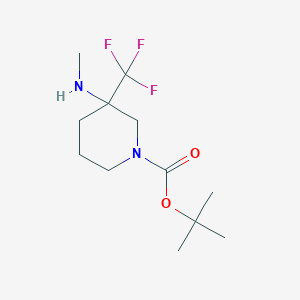
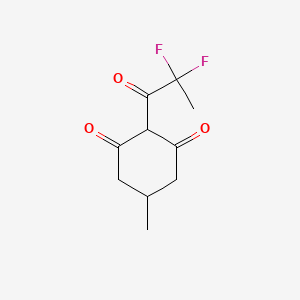

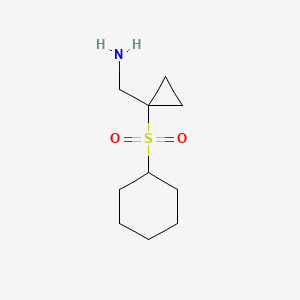
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
